Cas no 352-11-4 (P-fluorobenzyl chloride)

P-Fluorobenzyl chloride (C₇H₆ClF) is a versatile fluorinated aromatic intermediate widely used in pharmaceutical, agrochemical, and specialty chemical synthesis. Its key advantages include a reactive benzyl chloride group, enabling nucleophilic substitution reactions, and a para-fluorine substituent, which enhances electronic and steric properties in target molecules. The compound exhibits high purity and stability, making it suitable for precise synthetic applications. Its fluorine moiety often improves metabolic stability and bioavailability in active pharmaceutical ingredients (APIs). P-Fluorobenzyl chloride is particularly valued in the preparation of fluorinated analogs of biologically active compounds, offering a balance of reactivity and selectivity for advanced organic synthesis.
P-fluorobenzyl chloride structure
P-fluorobenzyl chloride structure
Product Name:P-fluorobenzyl chloride
CAS No:352-11-4
MF:C7H6ClF
MW:144.573944568634
MDL:MFCD00000913
CID:37008
PubChem ID:9602
Update Time:2025-06-27

P-fluorobenzyl chloride Chemical and Physical Properties

Names and Identifiers

    • 1-(Chloromethyl)-4-fluorobenzene
    • alpha-Chloro-4-fluorotoluene
    • alpha-Chloro-p-fluorotoluene
    • 4-Fluorobenzyl chloride
    • 1-Chloromethyl-4-fluoro-benzene
    • 3-CHLOROBENZALDEHYDE
    • p-Fluorobenzyl Chloride
    • 4-fluoro-phenylmethyl chloride
    • Benzene,1-(chloromethyl)-4-fluoro
    • para-fluorobenzyl chloride
    • 1-(chloromethyl)-4-fluoro-benzene
    • Benzene, 1-(chloromethyl)-4-fluoro-
    • 4-fluorobenzylchloride
    • 1-Chloromethyl-4-fluorobenzene
    • A-CHLORO-4-FLUOROTOLUENE
    • CHLORO-4-FLUOROTOLUENE
    • 4-(chloromethyl)-1-fluorobenzene
    • IZXWCDITFDNEBY-UHFFFAOYSA-N
    • Toluene, .alpha.-chloro-p-fluoro-
    • 4-fluorbenzylchlorid
    • IZXWCDITFDNEBY-UHFFFAOYSA-
    • 1-(chloromethyl)-4-fluoro-benzen;Toluene, alpha-chloro-p-fluoro-
    • 4-fluorophenylmethyl chloride
    • F96174
    • F0204
    • parafluorobenzylchloride
    • 352-11-4
    • 4-Fluoro-benzylchloride
    • W-106687
    • 1219804-13-3
    • .alpha.-Chloro-4-fluorotoluene
    • NSC25084
    • SCHEMBL186435
    • 4-Fluorobenzyl chloride???
    • 4-Fluorobenzyl--d4 Chloride
    • InChI=1/C7H6ClF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2
    • 4-fluoro-benzyl-chloride
    • 4-FLUOROBENZYL-A,A-D2 CHLORIDE
    • NS00042104
    • EN300-18206
    • NSC-25084
    • 4-fluorobenzyl-chloride
    • p-fluorobenzylchloride
    • AM100704
    • A25294
    • NSC 25084
    • AKOS000119590
    • 4-fluoro-benzyl chloride
    • Toluene, alpha-chloro-p-fluoro-
    • CCRIS 5107
    • 4-fluorobenzyl-d6 chloride
    • 4-fluoro benzyl chloride
    • MFCD00000913
    • FT-0618519
    • .alpha.-Chloro-p-fluorotoluene
    • F2190-0253
    • DTXSID7059850
    • 4-fluorobenzylchlorine
    • 4-Fluorobenzyl chloride, 99%
    • EINECS 206-516-4
    • STL197850
    • DB-000228
    • 1(Chloromethyl)4fluorobenzene
    • FF34655
    • alphaChloropfluorotoluene
    • DTXCID1038955
    • Toluene, alpha-chloro-p-fluoro-(8CI)
    • 4FBCl cpd
    • Toluene, alphachloropfluoro
    • pFluorobenzyl chloride
    • Toluene, alphachloropfluoro (8CI)
    • 4fluorobenzyl chloride
    • 1Chloromethyl4fluorobenzene
    • alphaChloro4fluorotoluene
    • P-fluorobenzyl chloride
    • MDL: MFCD00000913
    • Inchi: 1S/C7H6ClF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2
    • InChI Key: IZXWCDITFDNEBY-UHFFFAOYSA-N
    • SMILES: ClCC1C=CC(=CC=1)F
    • BRN: 742272

Computed Properties

  • Exact Mass: 144.01400
  • Monoisotopic Mass: 144.014206
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 77
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.6
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: Not available
  • Density: 1.207
  • Melting Point: -18 ºC
  • Boiling Point: 185°C(lit.)
  • Flash Point: 65 ºC
  • Refractive Index: 1.512-1.514
  • PSA: 0.00000
  • LogP: 2.56450
  • Solubility: Not available
  • Sensitiveness: Lachrymatory

P-fluorobenzyl chloride Security Information

  • Symbol: GHS05
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 2920 8/PG 2
  • WGK Germany:2
  • Hazard Category Code: R22;R34
  • Safety Instruction: S26-S36/37/39-S45
  • FLUKA BRAND F CODES:19
  • Hazardous Material Identification: C
  • Packing Group:III
  • Hazard Level:8
  • HazardClass:8
  • PackingGroup:II
  • TSCA:Yes
  • Explosive Limit:1.30%(V)
  • Safety Term:8
  • Packing Group:III
  • Risk Phrases:R22; R34
  • Storage Condition:Keep away from high temperature, sparks, flames and fire sources. Keep container closed when not in use. Store in tightly closed containers. Store in a cool, dry and well ventilated area, away from incompatible substances and corrosive substances. Avoid moisture.

P-fluorobenzyl chloride Customs Data

  • HS CODE:29036990
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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P-fluorobenzyl chloride Suppliers

Jiangsu Xinsu New Materials Co., Ltd
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(CAS:352-11-4)
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Quantity:25KG,200KG,1000KG
Purity:99%
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Shanghai Hongxiang Biomedical Technology Co., Ltd.
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(CAS:352-11-4)4-Fluorobenzyl Chloride
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:352-11-4)4-Fluorobenzyl chloride
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:352-11-4)4-Fluorobenzyl Chloride, ≥ 98.0%
Order Number:LE17432;LE2324;LE1635326
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:16
Price ($):discuss personally
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Additional information on P-fluorobenzyl chloride

Recent Advances in the Application of P-fluorobenzyl Chloride (CAS 352-11-4) in Chemical Biology and Pharmaceutical Research

P-fluorobenzyl chloride (CAS 352-11-4) has emerged as a critical building block in modern pharmaceutical synthesis and chemical biology research. This halogenated benzyl derivative exhibits unique reactivity patterns due to the electron-withdrawing fluorine substituent, making it particularly valuable for nucleophilic substitution reactions. Recent studies have highlighted its growing importance in the development of novel therapeutic agents and biochemical probes.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of P-fluorobenzyl chloride in the synthesis of fluorinated tyrosine kinase inhibitors. The researchers utilized the compound's reactivity to introduce fluorine atoms at strategic positions, resulting in improved metabolic stability and target binding affinity. The study reported a 40% increase in half-life for the modified inhibitors compared to their non-fluorinated counterparts.

In the field of PET tracer development, P-fluorobenzyl chloride has shown remarkable potential. A recent Nature Communications paper (2024) described its use in the radiosynthesis of [18F]-labeled probes for neurodegenerative disease imaging. The compound served as a versatile precursor for introducing the fluorine-18 isotope, with researchers achieving radiochemical yields exceeding 85% under optimized conditions.

Advances in synthetic methodology have also expanded the applications of P-fluorobenzyl chloride. A 2024 ACS Catalysis report detailed a novel palladium-catalyzed cross-coupling reaction that enables the direct functionalization of the benzyl position while preserving the fluorine substituent. This breakthrough has opened new avenues for creating diverse molecular architectures with precise control over fluorine placement.

The compound's role in PROTAC (Proteolysis Targeting Chimera) development has gained significant attention. Recent work published in Cell Chemical Biology (2023) demonstrated how P-fluorobenzyl chloride-derived linkers can enhance the pharmacokinetic properties of PROTAC molecules. The fluorine atom's introduction improved membrane permeability while maintaining the necessary rigidity for effective target protein degradation.

Safety and handling considerations for P-fluorobenzyl chloride continue to be an active area of research. A 2024 Chemical Health & Safety study provided updated guidelines for working with this lachrymatory compound, emphasizing the importance of proper ventilation and personal protective equipment. The study also presented new data on its stability under various storage conditions.

Looking forward, the unique properties of P-fluorobenzyl chloride (352-11-4) position it as a key reagent in several emerging areas, including fluorinated covalent inhibitors and bioorthogonal chemistry. Its versatility and the growing demand for fluorinated pharmaceuticals suggest that research applications will continue to expand in the coming years.

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
(CAS:352-11-4)
SFD1024
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Shanghai Hongxiang Biomedical Technology Co., Ltd.
(CAS:352-11-4)4-Fluorobenzyl Chloride
BR087
Purity:pure
Quantity:25kg
Price ($):Inquiry
Email